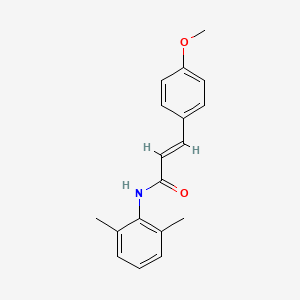

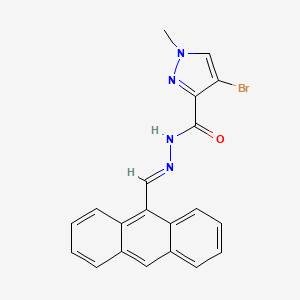

![molecular formula C15H16N2O3 B5820061 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic derivative of glutamic acid. It was initially developed as a sedative and anti-nausea medication in the 1950s but was later found to have teratogenic effects on developing fetuses, leading to severe birth defects. Despite this setback, thalidomide has since been found to have numerous therapeutic applications in the treatment of various diseases.

Mecanismo De Acción

The exact mechanism of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's therapeutic effects is not fully understood. However, it is believed to exert its anti-inflammatory and immunomodulatory effects by inhibiting the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). Thalidomide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.

Biochemical and Physiological Effects:

Thalidomide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Thalidomide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has been found to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of natural killer (NK) cell activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thalidomide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other drugs. Thalidomide is also stable and has a long shelf life, making it easy to store and transport. However, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Thalidomide also has variable bioavailability, which can make it difficult to achieve consistent results.

Direcciones Futuras

For research on 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione include:

1. Further investigation into its mechanism of action and how it can be optimized for therapeutic use.

2. Development of new 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione analogs with improved efficacy and reduced toxicity.

3. Exploration of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

4. Investigation of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential as an anti-viral agent, particularly in the treatment of viral infections such as HIV and hepatitis C.

5. Use of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs to enhance its therapeutic effects and reduce toxicity.

Conclusion:

Thalidomide is a synthetic derivative of glutamic acid that has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for cancer, autoimmune disorders, and inflammatory diseases. Ongoing research is exploring its potential in new areas, including neurodegenerative diseases and viral infections. Despite its limitations, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione remains an important tool for laboratory experiments and drug development.

Métodos De Síntesis

Thalidomide can be synthesized through several methods, including the reaction of phthalic anhydride with ammonium acetate, followed by reduction with sodium amalgam. Another method involves the reaction of phthalimide with bromoacetic acid, followed by hydrolysis and decarboxylation.

Aplicaciones Científicas De Investigación

Thalidomide has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for these conditions.

Propiedades

IUPAC Name |

2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-13(16-8-3-4-9-16)7-10-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZOJPLRSBFIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)

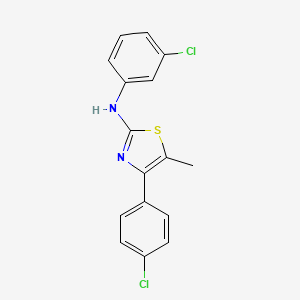

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

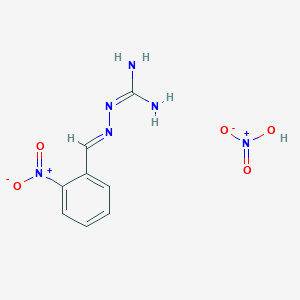

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

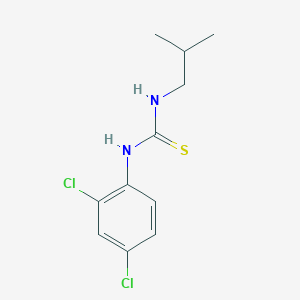

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)